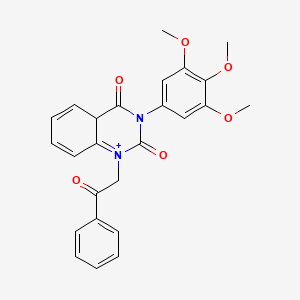
4-Ethoxymethylene-2-pyridin-2-yl-4H-isoquinoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a complex organic compound that belongs to the class of tetrahydroisoquinolines
Méthodes De Préparation
The synthesis of 4-(ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with 2-pyridinecarboxaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as p-toluenesulfonic acid, and solvents like ethanol or methanol. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides. The major products formed from these reactions include substituted tetrahydroisoquinolines and quinolines.
Applications De Recherche Scientifique
4-(Ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for neurological disorders.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-(ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The pathways involved often include signal transduction cascades that regulate cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione include other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler structure with similar biological activities.
2-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline: Lacks the ethoxymethylidene group but shares the pyridine and tetrahydroisoquinoline moieties.
4-(Methoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline: Similar structure with a methoxy group instead of an ethoxy group.
The uniqueness of 4-(ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C17H14N2O3 |
|---|---|
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
(4Z)-4-(ethoxymethylidene)-2-pyridin-2-ylisoquinoline-1,3-dione |
InChI |
InChI=1S/C17H14N2O3/c1-2-22-11-14-12-7-3-4-8-13(12)16(20)19(17(14)21)15-9-5-6-10-18-15/h3-11H,2H2,1H3/b14-11- |
Clé InChI |
SUYADTDUIGINHY-KAMYIIQDSA-N |
SMILES isomérique |
CCO/C=C\1/C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=N3 |
SMILES canonique |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12342561.png)
![15-(3-Methoxyphenyl)-14-sulfanylidene-13-thia-9,10,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,12(16)-pentaene-8,11-dione](/img/structure/B12342569.png)
![3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B12342575.png)
![N-(3-fluorophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342581.png)



![3-benzyl-N-methyl-2,9-disulfanylidene-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-6-carboxamide](/img/structure/B12342616.png)
![2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B12342623.png)
![N-[2-methyl-1-(tetrazolidin-5-yl)propyl]benzamide](/img/structure/B12342628.png)
![2-[4-(1-{[(2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide](/img/structure/B12342629.png)
![3-(2-Aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12342630.png)
![2-(3,4-dimethylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B12342640.png)
